molecular formula C13H11ClO2 B7770596 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone CAS No. 93617-05-1

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone

Cat. No.: B7770596
CAS No.: 93617-05-1
M. Wt: 234.68 g/mol
InChI Key: KKZWRHDZLNEUSU-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone is a chlorinated ketone derivative featuring a naphthalene core substituted with a methoxy group at position 6 and a 2-chloroethanone moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The naphthalene system enhances aromatic stability, while the electron-donating methoxy group and electron-withdrawing chlorine influence reactivity in substitution and condensation reactions .

Properties

IUPAC Name

2-chloro-1-(6-methoxynaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZWRHDZLNEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573068
Record name 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93617-05-1
Record name 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone typically involves the reaction of 6-methoxynaphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

6-Methoxynaphthalene+Chloroacetyl chlorideAlCl3This compound\text{6-Methoxynaphthalene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 6-Methoxynaphthalene+Chloroacetyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted ethanones.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of naphthalen-2-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential biological activities, particularly in the field of pharmacology. Research indicates that certain naphthalene derivatives, similar to 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone, exhibit anticancer properties. The presence of both chloro and methoxy groups enhances its reactivity and biological interactions, making it a candidate for further investigation in drug development.

Case Studies in Anticancer Activity

  • Study Overview : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
  • Findings : Initial studies suggest that these compounds may interfere with cellular signaling pathways involved in tumor growth, indicating a potential for use in anticancer therapies.

Organic Synthesis

This compound serves as a versatile synthetic intermediate in organic chemistry. Its structure allows for significant π–π stacking interactions due to the aromatic naphthalene system, which can influence its reactivity and interactions in various environments.

Synthesis Pathway

The synthesis typically involves:

  • Chlorination of 2-methoxynaphthalene using cupric chloride.
  • Reaction with propionyl chloride to yield high-purity this compound.

This two-step synthesis is efficient and commonly used in laboratory settings .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Key areas of focus include:

  • Protein Binding : Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Reactivity with Biological Molecules : Studies on how this compound reacts with nucleophiles such as cysteine can reveal its potential as a drug candidate .

Comparison with Related Compounds

The following table summarizes some compounds that share structural similarities with this compound, highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
1-(6-Methoxynaphthalen-2-yl)ethanolHydroxyl group instead of chloroExhibits different solubility and reactivity
5-Chloro-N-(6-methoxynaphthalen-2-yl)acetamideAcetamide functional groupPotentially different biological activity
1-(6-Methoxynaphthalen-2-yl)propanoic acidCarboxylic acid instead of ethanoneDifferent acidity and reactivity

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

a) 2-Chloro-1-(6-fluorochroman-2-yl)ethanone
  • Structure : Chroman ring (oxygen-containing heterocycle) with a fluorine substituent.
  • The fluorine atom increases electronegativity, altering metabolic pathways compared to the methoxy group in the target compound .
  • Applications: Used in quality control for pharmaceuticals due to its genotoxic profile.
b) 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
  • Structure : Phenyl ring with two methoxy groups at positions 2 and 3.
  • Properties: Melting point (88–90°C) is higher than typical aryl ethanones due to increased symmetry and intermolecular interactions. The dual methoxy groups enhance electron density, favoring electrophilic substitutions .
  • Applications : Intermediate in synthesizing dimethoxy-substituted aromatic compounds.
c) 2-Chloro-1-(3-fluorophenyl)ethanone
  • Structure: Monosubstituted phenyl ring with a fluorine atom.
  • Properties : Acts as an acylating agent in organic synthesis. The fluorine’s inductive effect increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions .
  • Applications : Building block for fluorinated pharmaceuticals.

Core Ring Modifications

a) 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone
  • Structure : Pyridine ring replaces naphthalene, introducing a nitrogen atom.
  • Properties : The nitrogen atom creates a polarizable environment, improving solubility in polar solvents. Hydrogen-bonding capability distinguishes it from purely hydrocarbon-based analogs .
  • Applications : Used in medicinal chemistry for nitrogen-containing heterocycles.
b) 2-Chloro-2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethanone
  • Structure: Difluoro substitution on the ethanone moiety.
  • Properties : Enhanced electron-withdrawing effects from fluorine atoms increase reactivity in nucleophilic displacement reactions. This modification may improve metabolic stability in drug candidates .
  • Applications: Potential use in fluorinated drug analogs.

Stereochemical and Reactivity Considerations

  • Darzens Condensation: 2-Chloro-1-(4-methoxyphenyl)ethanone (5b) and related analogs exhibit high stereoselectivity in oxirane synthesis, forming only trans-isomers. The target compound’s naphthalene system may influence steric outcomes in similar reactions .
  • Biotransformation: 2-Chloro-1-(2,4-dichlorophenyl)ethanone undergoes enantioselective reduction to yield (R)-alcohols, suggesting that substituent patterns on the aromatic ring critically affect enzymatic recognition .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Applications
2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone C₁₃H₁₁ClO₂ 234.68 Not reported Naphthalene core, methoxy substituent Pharmaceutical intermediates
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 88–90 Dual methoxy groups, high symmetry Organic synthesis
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO 172.59 Not reported Fluorine substituent, high electrophilicity Fluorinated drug synthesis
2-Chloro-1-(6-methoxypyridin-2-yl)ethanone C₈H₈ClNO₂ 185.61 Not reported Pyridine core, nitrogen atom Medicinal chemistry

Biological Activity

2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₃H₁₁ClO₂. Its structure features a chloro substituent at the first position of an ethanone group and a methoxynaphthalene moiety at the 6-position of the naphthalene ring. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound exhibits significant π–π stacking interactions due to its aromatic naphthalene system, influencing its reactivity and interactions within biological systems. The presence of both the chloro and methoxy groups enhances its chemical properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Compounds with similar structural features have shown:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens.
  • Cytotoxicity : Potential effects on cancer cell lines have been noted, warranting further investigation into its anticancer properties.
  • Enzyme Interaction : Studies suggest that it may interact with specific enzymes, influencing metabolic pathways.

Cytotoxicity Studies

A study evaluated the cytotoxic activity of compounds structurally related to this compound against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicated promising cytotoxic activities with IC50 values significantly lower than those of standard chemotherapeutics like etoposide and camptothecin, suggesting potential as an anticancer agent .

Enzyme Interaction Studies

A novel fluorescence method was developed to study the interactions of 1-(6-methoxynaphthalen-2-yl)ethanol (a derivative) with Candida parapsilosis. This study highlighted the compound's ability to undergo biotransformation within cells, where it was oxidized to produce a fluorescent ketone. The kinetic studies showed that this reaction occurs spontaneously, indicating potential for further applications in enzyme-mediated processes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(6-Methoxynaphthalen-2-yl)ethanolHydroxyl group instead of chloroExhibits different solubility and reactivity
5-Chloro-N-(6-methoxynaphthalen-2-yl)acetamideAcetamide functional groupPotentially different biological activity
1-(6-Methoxynaphthalen-2-yl)propanoic acidCarboxylic acid instead of ethanoneDifferent acidity and reactivity

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, preliminary studies suggest:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation in cancer cells.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, which could be a critical mechanism for its observed cytotoxicity.

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation , involving a two-step process:

Acylation : 6-Methoxynaphthalene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Chlorination : The intermediate undergoes halogenation using Cl₂ or SOCl₂.

  • Critical Parameters :
  • Solvent choice : Dichloromethane or toluene improves reactant solubility and by-product removal .
  • Temperature : Controlled cooling (0–5°C) minimizes side reactions during acylation .
  • Yield Optimization :
ParameterOptimal ConditionYield Range
SolventDichloromethane70–85%
Catalyst (AlCl₃)1.2 equivalents
Reaction Time3–6 hours
(Data derived from Friedel-Crafts protocols in )

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR identifies methoxy (δ ~3.9 ppm) and carbonyl (δ ~200 ppm) groups. Chlorine’s electron-withdrawing effect deshields adjacent protons .
  • X-ray Crystallography :
  • SHELX software refines crystal structures, resolving ambiguities in naphthalene ring substitution patterns .
  • Mass Spectrometry :
  • ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249) and fragmentation patterns .

Q. What are the common chemical reactions involving the chloro and ketone moieties?

  • Methodological Answer :
  • Nucleophilic Substitution :
  • Chloro group reacts with amines (e.g., piperazine) in dry acetone with K₂CO₃, yielding derivatives for pharmacological screening .
  • Reduction :
  • NaBH₄ reduces the ketone to a secondary alcohol, useful in prodrug synthesis .
  • Condensation Reactions :
  • Claisen-Schmidt condensation with aldehydes forms chalcone derivatives, studied for antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

  • Methodological Answer :
  • Step 1 : Validate purity via HPLC (e.g., >95% purity threshold) to rule out impurities .
  • Step 2 : Use DFT calculations to predict NMR shifts and compare with experimental data.
  • Step 3 : Employ 2D NMR (COSY, HSQC) to assign coupling patterns. For example, naphthalene ring protons show distinct NOE correlations .
  • Case Study : Anomalous IR carbonyl stretches (1720 cm⁻¹ vs. expected 1700 cm⁻¹) may indicate hydrogen bonding; confirm via X-ray to assess crystal packing .

Q. What strategies improve regioselectivity in substitution reactions at the chloro position?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity of amines, favoring substitution at the electron-deficient chloro site .
  • Catalytic Systems :
  • Pd(PPh₃)₄ enables Suzuki couplings at the chloro position for aryl-functionalized derivatives .
  • Steric Guidance : Bulky substituents on the naphthalene ring direct nucleophiles to the less hindered chloro site (e.g., 6-methoxy vs. 2-chloro positions) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs by replacing the methoxy group with halogens (F, Br) or alkyl chains to assess bioactivity trends .
  • In Silico Screening : Dock derivatives into target enzymes (e.g., COX-2) using AutoDock Vina to predict binding affinities .
  • Biological Assays :
  • Antimicrobial : MIC assays against S. aureus and E. coli .
  • Anticonvulsant : MES and scPTZ seizure models in rodents .

Q. What makes this compound a candidate for materials science applications (e.g., organic electronics)?

  • Methodological Answer :
  • Photophysical Properties : The naphthalene core and methoxy group enable π-π stacking, critical for charge transport in OLEDs. UV-Vis spectra show λₘₐₓ ~290 nm .
  • Coordination Chemistry : The ketone and chloro groups act as ligands for transition metals (e.g., Cu²⁺), forming complexes with catalytic activity .
  • Thermal Stability : TGA analysis reveals decomposition >250°C, suitable for high-temperature material processing .

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